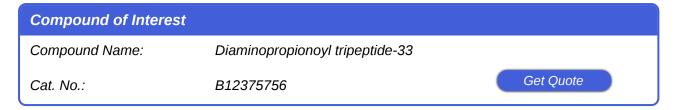


# Diaminopropionoyl Tripeptide-33: A Technical Guide to Synthesis, Structure, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Diaminopropionoyl Tripeptide-33, commercially known as Preventhelia®, is a synthetic tetrapeptide with significant photoprotective properties. Its primary mechanism of action involves the direct scavenging of Reactive Carbonyl Species (RCS), thereby preventing protein carbonylation and indirect DNA damage induced by ultraviolet (UV) radiation. This technical guide provides a comprehensive overview of the available scientific and technical information regarding its synthesis, structure, and biological activity, with a focus on its application in dermatology and cosmetic science. While the precise amino acid sequence and detailed synthesis protocols are proprietary, this document consolidates the publicly available data to serve as a valuable resource for the scientific community.

#### **Chemical Structure and Properties**

While the exact amino acid sequence of **Diaminopropionoyl Tripeptide-33** remains proprietary, it is classified as a tetrapeptide. The INCI name suggests a structure wherein a diaminopropionoyl moiety is bound to a tripeptide. This modification likely plays a crucial role in its biological activity, particularly its ability to scavenge reactive carbonyl species.

Table 1: Physicochemical Properties of **Diaminopropionoyl Tripeptide-33**[1]



Property	Value
Molecular Formula	C17H27N7O6
Molecular Weight	425.44 g/mol
Appearance	Solid
Purity	≥98%
Solubility	Water-soluble

### **Synthesis Overview**

**Diaminopropionoyl Tripeptide-33** is produced synthetically. The general synthesis likely involves solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis, culminating in the coupling of a protected 2,3-diaminopropionic acid derivative to a pre-synthesized tripeptide.

#### **Conceptual Synthesis Workflow**

A detailed, non-proprietary experimental protocol for the synthesis of **Diaminopropionoyl Tripeptide-33** is not publicly available. However, a conceptual workflow can be inferred based on standard peptide synthesis methodologies.



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**Diagram 1:** Conceptual workflow for the synthesis of **Diaminopropionoyl Tripeptide-33**.

## General Experimental Considerations for Peptide Synthesis

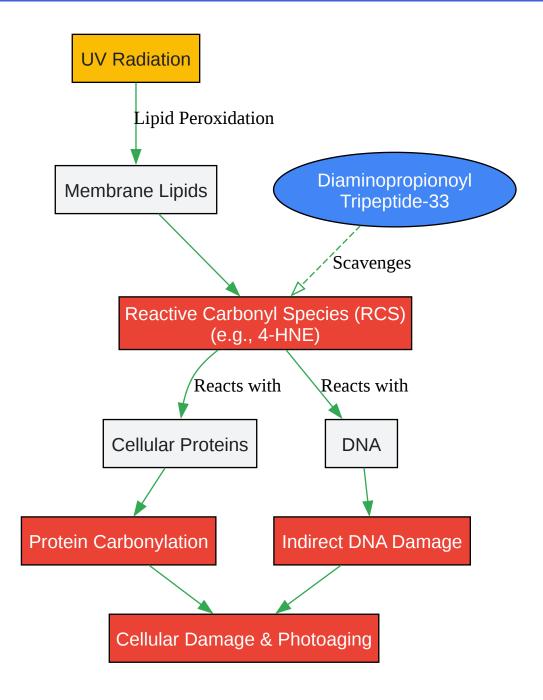


- Solid Support: A resin, such as Merrifield or Wang resin, is typically used as the solid support for SPPS.
- Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protecting groups are used for the α-amino group of the amino acids. Side chains of reactive amino acids are also protected with appropriate protecting groups.
- Coupling Reagents: Reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are commonly used to facilitate the formation of peptide bonds.
- Deprotection: The α-amino protecting group is removed after each coupling step. For Fmoc, a solution of piperidine in DMF is used. For Boc, a mild acid such as trifluoroacetic acid (TFA) is used.
- Cleavage: Once the peptide chain is assembled, it is cleaved from the resin support using a strong acid, typically a cocktail containing TFA and scavengers to prevent side reactions.
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The final product is characterized by mass spectrometry (to confirm the molecular weight) and NMR spectroscopy (to confirm the structure).

# Mechanism of Action: Photoprotection via RCS Scavenging

The primary photoprotective mechanism of **Diaminopropionoyl Tripeptide-33** is its ability to scavenge Reactive Carbonyl Species (RCS).[2][3] RCS, such as 4-hydroxynonenal (4-HNE), are highly reactive electrophilic molecules generated from the peroxidation of lipids in cell membranes upon exposure to UV radiation.[2] These RCS can readily react with nucleophilic sites on proteins and DNA, leading to the formation of carbonyl adducts and subsequent cellular damage.





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**Diagram 2:** Mechanism of action of **Diaminopropionoyl Tripeptide-33** in preventing cellular damage.

By scavenging RCS, **Diaminopropionoyl Tripeptide-33** prevents the carbonylation of proteins, which can impair their function and contribute to the visible signs of photoaging. Furthermore, by neutralizing RCS, it indirectly protects DNA from damage.[2] This is crucial as RCS-induced DNA damage can be mutagenic and contribute to the development of skin cancers.



#### **Biological Activity and Efficacy**

**Diaminopropionoyl Tripeptide-33** has demonstrated significant photoprotective effects on key skin cells, namely human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa).

Table 2: Photoprotective Efficacy of Diaminopropionoyl Tripeptide-33[2]

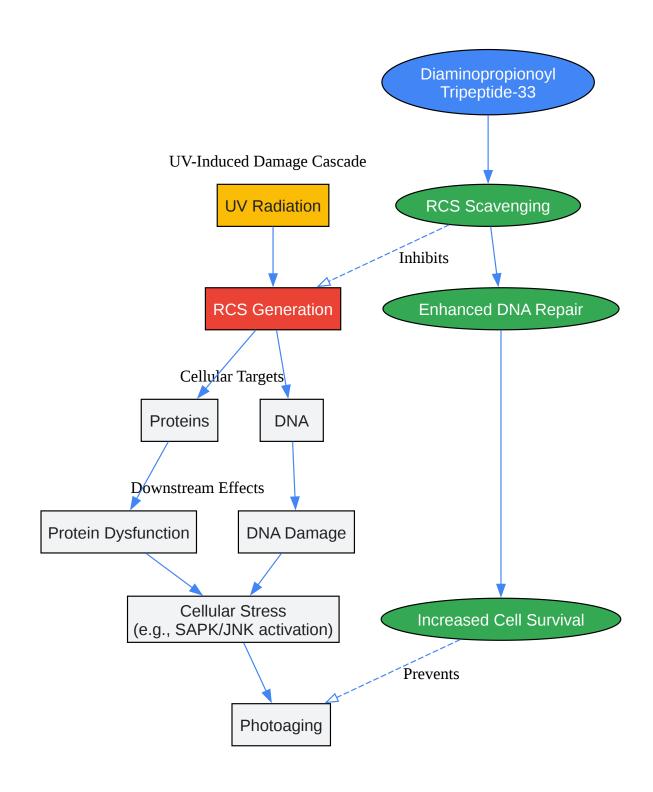
Cell Type	Treatment	Outcome
Human Epidermal Keratinocytes (HEKa)	1 mg/mL of peptide + UV irradiation	92% increase in cell viability compared to irradiated control cells.
Human Dermal Fibroblasts (HDFa)	1 mg/mL of peptide + UV irradiation	Cell viability of 76.9% compared to 100% in non-irradiated control cells.

These findings indicate that **Diaminopropionoyl Tripeptide-33** not only protects skin cells from the immediate cytotoxic effects of UV radiation but also helps to maintain their viability and function.

#### Impact on Skin Cell Signaling

The protective effects of **Diaminopropionoyl Tripeptide-33** are believed to be mediated through the modulation of cellular signaling pathways involved in stress response and DNA repair. By preventing the accumulation of RCS, the peptide likely mitigates the activation of stress-activated protein kinase (SAPK/JNK) pathways and the downstream inflammatory responses that contribute to photoaging. Furthermore, by preserving the integrity of cellular proteins, it may enhance the efficiency of the cell's natural DNA repair mechanisms.





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